molecular formula C11H14N2O4 B8723885 3-Nitro-4-((tetrahydrofuran-2-yl)methoxy)aniline CAS No. 106309-93-7

3-Nitro-4-((tetrahydrofuran-2-yl)methoxy)aniline

Katalognummer: B8723885
CAS-Nummer: 106309-93-7
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: IKGDJWMKIPJYLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitro-4-((tetrahydrofuran-2-yl)methoxy)aniline is an organic compound that features a nitro group, an aniline moiety, and a tetrahydrofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-((tetrahydrofuran-2-yl)methoxy)aniline typically involves the nitration of 4-((tetrahydrofuran-2-yl)methoxy)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to maintain the reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitro-4-((tetrahydrofuran-2-yl)methoxy)aniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: 3-Amino-4-((tetrahydrofuran-2-yl)methoxy)aniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-Nitro-4-((tetrahydrofuran-2-yl)methoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Nitro-4-((tetrahydrofuran-2-yl)methoxy)aniline depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Nitroaniline: Similar structure but lacks the tetrahydrofuran moiety.

    3-Nitroaniline: Similar structure but lacks the tetrahydrofuran moiety.

    4-((Tetrahydrofuran-2-yl)methoxy)aniline: Similar structure but lacks the nitro group.

Uniqueness

3-Nitro-4-((tetrahydrofuran-2-yl)methoxy)aniline is unique due to the presence of both the nitro group and the tetrahydrofuran moiety, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

106309-93-7

Molekularformel

C11H14N2O4

Molekulargewicht

238.24 g/mol

IUPAC-Name

3-nitro-4-(oxolan-2-ylmethoxy)aniline

InChI

InChI=1S/C11H14N2O4/c12-8-3-4-11(10(6-8)13(14)15)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7,12H2

InChI-Schlüssel

IKGDJWMKIPJYLK-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)COC2=C(C=C(C=C2)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.